4-Phenylcyclohexanone oxime
Overview
Description
4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO . The oxime functional group (-NOH) is attached to the cyclohexanone ring, and the phenyl group is attached to one side of the ring.
Synthesis Analysis
The synthesis of cyclohexanone oxime can be achieved via oxidation–oximization of cyclohexane with ammonium acetate . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers in the reaction . This methodology not only provides a direct approach to prepare cyclohexanone oxime, but also simplifies process chemistry .Molecular Structure Analysis
The molecular structure of 4-Phenylcyclohexanone oxime contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 oxime (aliphatic) .Chemical Reactions Analysis
4-Phenylcyclohexanone undergoes Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . Wittig reaction of 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation has also been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylcyclohexanone oxime include a density of 1.0±0.1 g/cm3, boiling point of 294.0±29.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.4±3.0 kJ/mol, and flash point of 123.7±19.2 °C .Scientific Research Applications
Enantioselective Synthesis
The synthesis of optically active α or γ-phenylcyclohexanone oximes through lipase-mediated transesterification represents a pivotal study in the field of enantioselective synthesis. This process allows for the preparation of specific enantiomers without racemization, highlighting its potential in the production of chirally pure pharmaceuticals and other substances (Murakata et al., 1994).
Nucleophilic Properties
Research on the nucleophilicity of oximes, including cyclohexanone oxime, has shed light on their reactivity and potential applications in organic synthesis. The study on their addition to nitrilium closo-decaborate clusters provides insight into their behavior as nucleophiles, which could be harnessed in synthetic chemistry for constructing complex molecules (Bolotin et al., 2016).
Structural Analysis
The structural analysis of 3-Hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile, closely related to 4-Phenylcyclohexanone oxime, provides valuable information on the conformation and orientation of substituent groups in cyclohexane derivatives. Such studies are crucial for understanding molecular interactions and designing molecules with desired physical and chemical properties (Thiruvalluvar et al., 2007).
Cytotoxic Evaluation
Investigations into the cytotoxic effects of 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds highlight the potential of these substances in cancer research. The evaluation of these compounds for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines by the National Cancer Institute indicates their potential as therapeutic agents (Dimmock et al., 1992).
Safety And Hazards
The safety data sheet indicates that strong oxidizing agents should be avoided . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
properties
IUPAC Name |
N-(4-phenylcyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAHVRPWDIEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexanone oxime | |
CAS RN |
4500-20-3 | |
Record name | 4-Phenylcyclohexanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4500-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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